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molecular formula C11H10BrF3O B8300478 2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B8300478
M. Wt: 295.09 g/mol
InChI Key: AAQCURFFCNNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Add 1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one (0.805 g, 3.723 mmol), N-bromosuccinimide (0.662 g, 3.723 mmol), SCX-2® (1 mmol/g; 0.298 g, 0.298 mmol), and Et2O (11 mL) to a screw cap vial equipped with a stir bar. Stir the reaction at room temperature for 2 hours. Add N-bromosuccinimide (0.663 g, 3.723 mmol) and continue stirring at room temperature for 2 hours. Add more N-bromosuccinimide (0.663 g, 3.723 mmol), and continue stirring at room temperature for an additional 2 hours. Filter the reaction, and wash the solids with ample Et2O. Collect the filtrate, and concentrate the filtrate under reduced pressure. Place the resulting mixture in a freezer overnight. Purify the resulting material by flash chromatography (120 RediSep® silica gel column) eluting with a gradient of 0-30% DCM/pentane to give the title compound as a colorless oil (0.820 g, 75% yield). 1H NMR (399.80 MHz, d6-DMSO) δ 7.95 (d, J=8.0 Hz, 1H), 7.69-7.65 (m, 2H), 5.64 (q, J=6.5 Hz, 1H), 2.39 (s, 3H), 1.74 (d, J=6.5 Hz, 3H).
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
0.662 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.663 g
Type
reactant
Reaction Step Two
Quantity
0.663 g
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][CH3:14].[Br:16]N1C(=O)CCC1=O>CCOCC>[Br:16][CH:13]([CH3:14])[C:12]([C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:9])([F:10])[F:11])=[CH:7][C:2]=1[CH3:1])=[O:15]

Inputs

Step One
Name
Quantity
0.805 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)C(CC)=O
Name
Quantity
0.662 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
11 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.663 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.663 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap vial
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
continue stirring at room temperature for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
wash the solids with ample Et2O
CUSTOM
Type
CUSTOM
Details
Collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
in a freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Purify the resulting material by flash chromatography (120 RediSep® silica gel column)
WASH
Type
WASH
Details
eluting with a gradient of 0-30% DCM/pentane

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=C(C=C(C=C1)C(F)(F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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